butyl 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
Butyl 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound with the molecular formula C19H15Cl2NO4 It is characterized by the presence of a butyl ester group attached to a benzoate moiety, which is further substituted with a dichloro-dioxo-isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the esterification of 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: Halogen atoms (chlorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
Butyl 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of butyl 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid: Similar structure but lacks the butyl ester group.
Butyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: Similar structure but without the dichloro substitution.
Uniqueness
Butyl 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to the presence of both the dichloro-dioxo-isoindoline and butyl ester groups.
Properties
Molecular Formula |
C19H15Cl2NO4 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
butyl 3-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C19H15Cl2NO4/c1-2-3-7-26-19(25)11-5-4-6-12(8-11)22-17(23)13-9-15(20)16(21)10-14(13)18(22)24/h4-6,8-10H,2-3,7H2,1H3 |
InChI Key |
SDEFCLWMIICZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
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